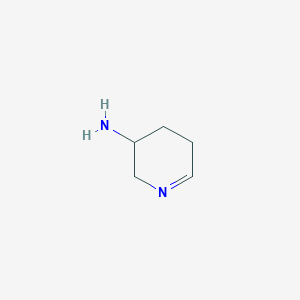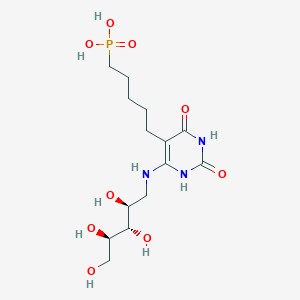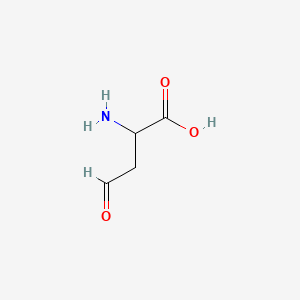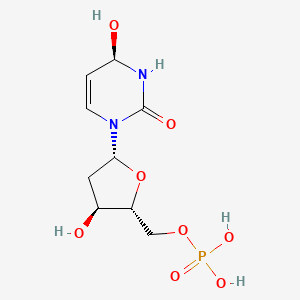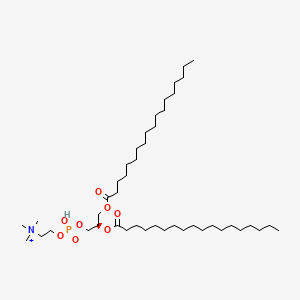
DI-Stearoyl-3-SN-phosphatidylcholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DI-Stearoyl-3-SN-phosphatidylcholine is a type of phosphatidylcholine, which belongs to the class of glycerophospholipids. These compounds are essential components of cell membranes and play a crucial role in various biological processes . This compound is characterized by its two stearic acid chains attached to the glycerol backbone through ester linkages .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DI-Stearoyl-3-SN-phosphatidylcholine typically involves the esterification of glycerol with stearic acid. This process can be catalyzed by enzymes such as lipases or through chemical catalysts under controlled conditions . The reaction conditions often include anhydrous environments and specific temperature ranges to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. These methods utilize high-purity stearic acid and glycerol, along with efficient catalysts to maximize yield and purity. The product is then purified through techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions
DI-Stearoyl-3-SN-phosphatidylcholine can undergo various chemical reactions, including:
Oxidation: The stearic acid chains can be oxidized under specific conditions, leading to the formation of peroxides and other oxidation products.
Substitution: The phosphate group can participate in substitution reactions, where different functional groups can replace the existing ones under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, water or aqueous solutions for hydrolysis, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent playing crucial roles .
Major Products Formed
The major products formed from these reactions include stearic acid, glycerophosphocholine, and various substituted phosphatidylcholines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
DI-Stearoyl-3-SN-phosphatidylcholine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: It serves as a key component in the study of cell membrane dynamics and functions.
作用機序
The mechanism of action of DI-Stearoyl-3-SN-phosphatidylcholine involves its integration into cell membranes, where it influences membrane fluidity and stability. It interacts with other membrane lipids and proteins, affecting various cellular processes such as signal transduction and membrane trafficking . The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of this compound .
類似化合物との比較
Similar Compounds
Similar compounds to DI-Stearoyl-3-SN-phosphatidylcholine include:
DI-Palmitoyl-3-SN-phosphatidylcholine: Another phosphatidylcholine with palmitic acid chains.
DI-Oleoyl-3-SN-phosphatidylcholine: Contains oleic acid chains instead of stearic acid.
DI-Linoleoyl-3-SN-phosphatidylcholine: Features linoleic acid chains.
Uniqueness
This compound is unique due to its saturated stearic acid chains, which confer specific physical properties such as higher melting temperature and stability compared to unsaturated counterparts . This makes it particularly useful in applications requiring stable lipid structures, such as in lipid nanoparticles for drug delivery .
特性
分子式 |
C44H89NO8P+ |
|---|---|
分子量 |
791.2 g/mol |
IUPAC名 |
2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1/t42-/m1/s1 |
InChIキー |
NRJAVPSFFCBXDT-HUESYALOSA-O |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


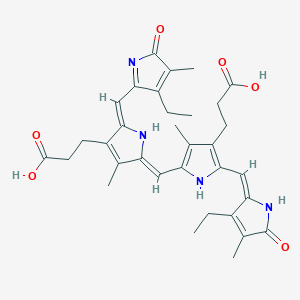
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
![2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid](/img/structure/B10776596.png)

![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
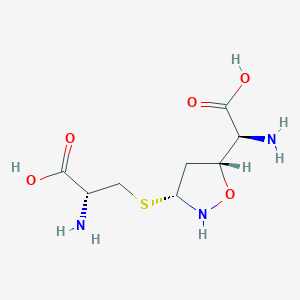
![{4-[(2S,4E)-2-(1,3-Benzothiazol-2-YL)-2-(1H-1,2,3-benzotriazol-1-YL)-5-phenylpent-4-enyl]phenyl}(difluoro)methylphosphonic acid](/img/structure/B10776622.png)
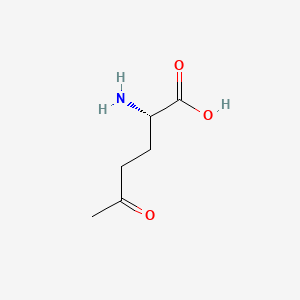
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
